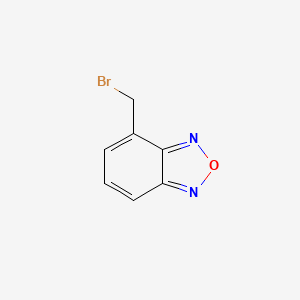

4-(Bromomethyl)-2,1,3-benzoxadiazole

描述

4-(Bromomethyl)-2,1,3-benzoxadiazole is an organic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of a bromomethyl group attached to the benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole typically involves the bromination of 2,1,3-benzoxadiazole. One common method is the reaction of 2,1,3-benzoxadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

4-(Bromomethyl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoxadiazole derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of methyl-substituted benzoxadiazole.

科学研究应用

Medicinal Chemistry

4-(Bromomethyl)-2,1,3-benzoxadiazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects:

- Anticancer Activity : Research indicates that benzoxadiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from this compound have shown activity against different cancer cell lines, including K562 and CaCo-2 cells. These studies highlight the compound's potential as a scaffold for developing new anticancer agents with improved efficacy and selectivity .

- Cardiovascular Applications : The synthesis of intermediates such as 2,1,3-benzoxadiazole-4-carboxaldehyde from this compound is relevant for producing drugs like Isradipine, which is used to treat cardiovascular diseases such as hypertension and angina .

Fluorescent Probes

The compound is also utilized in the development of fluorescent probes:

- Fluorogenic Reagents : this compound can be modified to create fluorogenic labeling reagents. These reagents are employed in biochemical assays to detect amino acids and other biomolecules due to their ability to emit fluorescence upon reaction .

- Cellular Imaging : The incorporation of fluorescent dyes into derivatives of this compound enhances their utility in cellular imaging applications. Probes developed from this compound have been characterized for their binding affinities to cannabinoid receptors (CB1R and CB2R), indicating their potential in studying receptor interactions and dynamics .

Synthetic Applications

In synthetic organic chemistry, this compound is valued for its versatility:

- Building Block for Heterocycles : The compound acts as a building block for synthesizing various heterocyclic compounds. Its bromomethyl group allows for further functionalization through nucleophilic substitution reactions .

- Synthesis of Coumarin Derivatives : The compound has been explored in the synthesis of coumarin derivatives that possess diverse biological activities. These derivatives have shown potential as antimicrobial and anticancer agents .

Case Study 1: Anticancer Activity Screening

A study evaluated the anticancer activity of several benzoxadiazole derivatives synthesized from this compound against various cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects with IC50 values below 20 µM against K562 cells.

Case Study 2: Development of Fluorescent Probes

In another investigation, researchers developed a series of fluorescent probes using derivatives of this compound for imaging applications. These probes demonstrated selective binding to CB1R with varying affinities depending on the attached fluorescent dye.

作用机制

The mechanism of action of 4-(Bromomethyl)-2,1,3-benzoxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

相似化合物的比较

Similar Compounds

4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

4-(Bromomethyl)benzene: A simpler aromatic compound with similar reactivity but lacking the benzoxadiazole ring.

Uniqueness

4-(Bromomethyl)-2,1,3-benzoxadiazole is unique due to the presence of the benzoxadiazole ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics.

生物活性

4-(Bromomethyl)-2,1,3-benzoxadiazole is an organic compound characterized by a benzoxadiazole core with a bromomethyl substituent. Its molecular formula is C₇H₅BrN₂O, and it has a molecular weight of approximately 215.03 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological properties. The presence of the bromomethyl group (–CH₂Br) enhances its electrophilic character, making it a valuable building block for synthesizing more complex organic molecules. The benzoxadiazole moiety is known for its fluorescent properties, which can be exploited in biochemical assays.

Fluorescent Probe Applications

One of the most notable applications of this compound is its use as a fluorescent probe in biochemical assays. The compound exhibits strong fluorescence characteristics that can be utilized for detecting biomolecules such as proteins and nucleic acids. This property makes it an excellent candidate for developing novel fluorescent labeling reagents.

Interaction with Biomolecules

Research indicates that this compound can interact with various biomolecules, enhancing its potential therapeutic applications. The bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of derivatives with improved binding affinities towards specific biological targets. Studies have shown that modifications to the benzoxadiazole structure can significantly enhance these interactions.

Synthesis and Characterization

A study focused on the synthesis of derivatives of this compound reported successful methods for creating various compounds with enhanced biological activities. These derivatives were characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their potential as drug candidates .

Antimicrobial Activity

In another investigation, derivatives synthesized from this compound were tested for antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting that modifications to the original compound could lead to effective antimicrobial agents .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,1,3-Benzothiadiazole | Contains sulfur instead of oxygen | Exhibits different reactivity patterns due to sulfur atom. |

| 4-Methyl-2,1,3-benzoxadiazole | Methyl group instead of bromomethyl | Used in similar applications but lacks halogen reactivity. |

| 7-Nitro-2,1,3-benzoxadiazole | Nitro group at position 7 | Known for strong fluorescence properties; used in imaging. |

Future Directions

The exploration of this compound's biological activity remains an exciting area for future research. Potential avenues include:

- Development of Novel Therapeutics : Investigating the compound's derivatives as potential drug candidates targeting specific diseases.

- Enhanced Fluorescent Probes : Optimizing the structure to improve fluorescence intensity and specificity for biomolecular detection.

- Mechanistic Studies : Conducting detailed studies on the mechanisms by which these compounds interact with biological systems.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(Bromomethyl)-2,1,3-benzoxadiazole, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution reactions. For example, ethyl bromoacetate reacts with a benzoxadiazole precursor in DMF under reflux with potassium carbonate as a base, followed by solvent removal under reduced pressure and recrystallization from ethanol to isolate the product . Purity is validated using HPLC, NMR, and LC-MS to confirm structural integrity and absence of byproducts .

Q. What safety precautions are critical when handling this compound?

Due to limited toxicological data, strict safety measures are required. Use PPE (gloves, goggles), and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) identifies substituents and bromomethyl group position.

- Mass spectrometry (HRMS) confirms molecular weight (Exact Mass: ~213.03 for C₇H₅BrN₂O) .

- X-ray crystallography (if crystals are obtainable) resolves 3D structure .

Advanced Research Questions

Q. How can this compound be utilized as a derivatization reagent in analytical chemistry?

The bromomethyl group enables alkylation of nucleophiles (e.g., thiols, amines). For example:

- Derivatize thiols in saliva or urine using UHPLC-Q-Orbitrap HRMS after reaction with this compound to enhance detection sensitivity .

- Optimize reaction conditions (pH, temperature) to minimize side reactions, as competing hydrolysis can occur in aqueous media .

Q. What strategies resolve enantiomers when using benzoxadiazole-based derivatization agents?

Chiral reagents like DBD-S-M-Pro (containing a benzoxadiazole core) form diastereomers with amino acids, separable via HPLC. For example, (S)-(+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole resolves D/L-aldoses in boronate buffer systems .

Q. How can conflicting analytical data from derivatization experiments be addressed?

- Cross-validation : Use orthogonal methods (e.g., LC-MS and fluorescence detection) to confirm results .

- Control experiments : Test for reagent stability under varying conditions (e.g., pH, light exposure) to identify degradation pathways .

Q. What methodologies optimize reaction yields in benzoxadiazole functionalization?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like K₂CO₃ improve alkylation efficiency .

- Catalysis : Transition metals (e.g., Pd for cross-coupling) introduce aryl/heteroaryl groups at the bromomethyl site for polymer synthesis .

Q. How is computational modeling applied to predict the reactivity of this compound derivatives?

DFT calculations predict HOMO/LUMO energies to guide copolymer design (e.g., with benzothiadiazole or selenadiazole units) for photovoltaic applications. Adjust substituents to tune bandgap (e.g., electron-withdrawing groups lower LUMO) .

Q. What in vitro assays are recommended for preliminary toxicity profiling?

属性

IUPAC Name |

4-(bromomethyl)-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUZQEBZOGPUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383586 | |

| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-30-2 | |

| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。